Cas no 1376376-01-0 (2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide)

2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide
- EN300-26683957
- Z1334529706
- 2-[2-[benzyl(methyl)amino]anilino]-N-(cyanomethyl)acetamide
- AKOS033267201
- 1376376-01-0
- 2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide
-
- Inchi: 1S/C18H20N4O/c1-22(14-15-7-3-2-4-8-15)17-10-6-5-9-16(17)21-13-18(23)20-12-11-19/h2-10,21H,12-14H2,1H3,(H,20,23)
- InChI Key: NKBNUSVJZZUHSU-UHFFFAOYSA-N
- SMILES: O=C(CNC1C=CC=CC=1N(C)CC1C=CC=CC=1)NCC#N
Computed Properties
- Exact Mass: 308.16371127g/mol
- Monoisotopic Mass: 308.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.2Ų
- XLogP3: 2.7
2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683957-0.05g |
2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide |
1376376-01-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide Related Literature
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
Additional information on 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide
Research Briefing on 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide (CAS: 1376376-01-0)
In recent years, the compound 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide (CAS: 1376376-01-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of extensive research due to its potential therapeutic applications. The following briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
The synthesis of 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide involves a multi-step process that has been optimized in recent studies to improve yield and purity. Researchers have reported the use of novel catalytic systems and green chemistry approaches to enhance the efficiency of the synthesis. These advancements are critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
From a biological perspective, 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide has demonstrated promising activity in various in vitro and in vivo models. Recent studies have highlighted its role as a potent inhibitor of specific enzymatic pathways implicated in inflammatory and oncogenic processes. For instance, the compound has shown efficacy in modulating key signaling molecules, such as kinases and phosphatases, which are often dysregulated in diseases like cancer and autoimmune disorders.
One of the most notable findings is the compound's ability to selectively target diseased cells while sparing healthy tissues, a property that underscores its potential as a therapeutic agent with a favorable safety profile. Mechanistic studies have revealed that this selectivity is likely due to the compound's interaction with unique binding sites that are overexpressed or mutated in pathological conditions.
In addition to its direct biological effects, 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide has also been explored for its potential in combination therapies. Preliminary data suggest that it may synergize with existing drugs to enhance therapeutic outcomes, particularly in resistant or refractory cases. This has opened new avenues for research into personalized medicine and tailored treatment regimens.
Despite these promising results, challenges remain in the development of 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide as a clinical candidate. Issues such as pharmacokinetics, bioavailability, and long-term toxicity need to be addressed in future studies. Ongoing research is focused on optimizing the compound's formulation and delivery systems to overcome these hurdles.
In conclusion, 2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide represents a compelling area of investigation in chemical biology and medicinal chemistry. Its unique properties and therapeutic potential make it a valuable candidate for further development. As research progresses, this compound may pave the way for novel treatments in a range of diseases, offering hope for patients with limited therapeutic options.
1376376-01-0 (2-({2-benzyl(methyl)aminophenyl}amino)-N-(cyanomethyl)acetamide) Related Products
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)




